molecular formula C11H12F3NO3 B14057481 Acetamide, N-(2,5-dimethoxyphenyl)-2,2,2-trifluoro-N-methyl- CAS No. 138777-91-0

Acetamide, N-(2,5-dimethoxyphenyl)-2,2,2-trifluoro-N-methyl-

Cat. No.: B14057481
CAS No.: 138777-91-0
M. Wt: 263.21 g/mol
InChI Key: YXSNEVALUNNDLH-UHFFFAOYSA-N
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Description

Acetamide, N-(2,5-dimethoxyphenyl)-2,2,2-trifluoro-N-methyl- is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a trifluoromethyl group, a dimethoxyphenyl group, and an acetamide moiety, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2,5-dimethoxyphenyl)-2,2,2-trifluoro-N-methyl- typically involves the reaction of 2,5-dimethoxyaniline with trifluoroacetic anhydride in the presence of a suitable base. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. The resulting intermediate is then treated with methylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2,5-dimethoxyphenyl)-2,2,2-trifluoro-N-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Acetamide, N-(2,5-dimethoxyphenyl)-2,2,2-trifluoro-N-methyl- has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-(2,5-dimethoxyphenyl)-2,2,2-trifluoro-N-methyl- involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-(2,5-dimethoxyphenyl)-2-phenylthio-
  • N-(2,5-Dimethoxyphenyl)-2-(2-methylphenoxy)acetamide

Uniqueness

Compared to similar compounds, Acetamide, N-(2,5-dimethoxyphenyl)-2,2,2-trifluoro-N-methyl- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications.

Properties

CAS No.

138777-91-0

Molecular Formula

C11H12F3NO3

Molecular Weight

263.21 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-2,2,2-trifluoro-N-methylacetamide

InChI

InChI=1S/C11H12F3NO3/c1-15(10(16)11(12,13)14)8-6-7(17-2)4-5-9(8)18-3/h4-6H,1-3H3

InChI Key

YXSNEVALUNNDLH-UHFFFAOYSA-N

Canonical SMILES

CN(C1=C(C=CC(=C1)OC)OC)C(=O)C(F)(F)F

Origin of Product

United States

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